2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide
Description
2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a synthetic organic compound that may possess interesting chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylbenzimidazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20-15-6-4-3-5-14(15)18-17(20)19-16(21)11-23-13-9-7-12(22-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCMLMMUHYKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A possible synthetic route could involve:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxyphenoxy group: This step might involve a nucleophilic substitution reaction where a methoxyphenol derivative reacts with a suitable leaving group.
Formation of the acetamide linkage: This could be done by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could potentially target the benzimidazole ring or the acetamide linkage.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents may be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as enzyme inhibitors or receptor modulators.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it might interact with specific receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(1H-benzimidazol-2-yl)acetamide: Similar structure but without the methyl group on the benzimidazole ring.
2-(4-hydroxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group and the specific substitution pattern on the benzimidazole ring might confer unique properties to 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, such as altered reactivity or bioactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
